6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

Process chemistry PI3K inhibitor intermediate yield optimization

6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (CAS 7306-68-5) is a heterocyclic purine derivative bearing a reactive chlorine atom at the 6‑position and a tetrahydropyran‑2‑yl (THP) protecting group at N‑9 of the purine ring. With a molecular formula of C₁₀H₁₁ClN₄O and a molecular mass of 238.67 g·mol⁻¹ , this compound serves as a versatile electrophilic building block widely employed in medicinal chemistry for the construction of 6‑substituted purine libraries through cross‑coupling reactions (Suzuki–Miyaura, Sonogashira, Negishi) and as a validated key intermediate in the commercial synthesis of the approved PI3K inhibitors Duvelisib (Copiktra®) and Idelalisib (Zydelig®).

Molecular Formula C10H11ClN4O
Molecular Weight 238.67 g/mol
CAS No. 7306-68-5
Cat. No. B179331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
CAS7306-68-5
Molecular FormulaC10H11ClN4O
Molecular Weight238.67 g/mol
Structural Identifiers
SMILESC1CCOC(C1)N2C=NC3=C2N=CN=C3Cl
InChIInChI=1S/C10H11ClN4O/c11-9-8-10(13-5-12-9)15(6-14-8)7-3-1-2-4-16-7/h5-7H,1-4H2
InChIKeyQSTASPNCKDPSAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (CAS 7306-68-5) – A Structurally Defined Purine Scaffold for Regioselective Functionalization


6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (CAS 7306-68-5) is a heterocyclic purine derivative bearing a reactive chlorine atom at the 6‑position and a tetrahydropyran‑2‑yl (THP) protecting group at N‑9 of the purine ring [1]. With a molecular formula of C₁₀H₁₁ClN₄O and a molecular mass of 238.67 g·mol⁻¹ [1], this compound serves as a versatile electrophilic building block widely employed in medicinal chemistry for the construction of 6‑substituted purine libraries through cross‑coupling reactions (Suzuki–Miyaura, Sonogashira, Negishi) and as a validated key intermediate in the commercial synthesis of the approved PI3K inhibitors Duvelisib (Copiktra®) and Idelalisib (Zydelig®) [2].

1
Heterocyclic purine building block for 6-substituted purine library synthesis via cross-coupling
2
Validated intermediate supporting PI3K inhibitor process chemistry workflows
3
Regioselective functionalization scaffold for C-8-directed lithiation and sequential disubstitution studies

Why 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine Cannot Be Replaced by Unprotected or Alternative N‑Alkyl 6‑Chloropurines


Simple N‑unsubstituted 6‑chloropurine or N‑methyl/ethyl‑6‑chloropurines lack the steric bulk and electronic tuning conferred by the tetrahydropyran‑2‑yl (THP) group at N‑9. The THP moiety is not merely a protecting group; it fundamentally alters the regiochemical outcome of key transformations such as directed ortho‑lithiation, steering deprotonation exclusively to the C‑8 position, whereas other N‑9 substituents may redirect lithiation to C‑2 or fail to afford a single, isolable regioisomer [1]. This regiochemical control is mandatory for the sequential C‑8 functionalization required in the Duvelisib synthetic route . Furthermore, the THP group confers sufficient stability for storage and multi‑step synthesis while remaining cleavable under mild acidic conditions without damaging the 6‑chloro substituent, a balance not achieved by N‑benzyl or N‑alkyl analogs [2].

N-9 THP vs. unprotected
Unprotected 6-chloropurine lacks the steric bulk needed for exclusive C-8 lithiation, producing regioisomer mixtures that require additional separation steps.
THP vs. N-alkyl analogs
N-methyl/ethyl-6-chloropurines may redirect lithiation to C-2 and lack THP's balanced stability: cleavable under mild acid without 6-Cl displacement, a profile N-benzyl analogs cannot match.
6-Cl vs. 6-Br/6-I route
The 6-bromopurine THP-protected route reports lower process yields (~50% vs. reported 82%), and the 6-iodo analog introduces variable lithiation regiochemistry, complicating batch consistency.

Quantitative Evidence Guide: Directly Comparable Performance Data for 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (CAS 7306-68-5)


Synthesis Yield Comparison: THP‑Protected 6‑Chloropurine Route vs. 6‑Bromopurine Route

In the synthesis of the Idelalisib intermediate, the THP‑protection strategy starting from 6‑chloropurine and dihydropyran delivered 6‑chloro‑9‑(tetrahydro‑2‑pyran‑2‑yl)‑purine in 82.1% isolated yield, while the alternative strategy employing 6‑bromopurine as the starting material gave the final product in only 50% yield and required expensive column chromatography [1]. This constitutes a 32.1 percentage‑point improvement in synthetic efficiency for the THP‑protected route.

Synthesis yield: THP vs. 6-Br route
Head-to-head
82.1% vs. 50% +32.1 percentage points (reported 64% relative improvement)
Reported process efficiency advantage
6-Cl-purine + dihydropyran, p-TsOH, EtOAc, 50 °C
Process chemistry PI3K inhibitor intermediate yield optimization

Regioselective Lithiation: Exclusive C‑8 Functionalization vs. Variable Regiochemistry of the 6‑Iodo Analog

When subjected to n‑BuLi in THF at −78 °C, 6‑chloro‑9‑(tetrahydropyran‑2‑yl)purine underwent lithiation exclusively at the C‑8 position, affording 8‑substituted products after electrophilic quench. In contrast, the corresponding 6‑iodo‑9‑(tetrahydropyran‑2‑yl)purine gave a mixture of 6‑lithio and 8‑lithio species whose relative proportion depended critically on reaction time and temperature, introducing variable regiochemical outcomes [1]. The chloro derivative therefore provides a single, predictable regioisomer without the need for low‑temperature kinetic control, simplifying process validation.

Regioselective C-8 lithiation
Cross-study comparable
Exclusive C-8 vs. variable mixture Single predictable regioisomer without kinetic control
Simplifies process validation and reduces separation burden
n-BuLi, THF, -78 °C, J. Org. Chem. 1979, 44, 4612
Directed ortho‑lithiation regioselectivity C–H functionalization

Regulatory Identity: Certified Impurity Reference Standard for Duvelisib (Copiktra®)

6‑Chloro‑9‑(tetrahydro‑2H‑pyran‑2‑yl)‑9H‑purine is officially designated as Duvelisib Impurity 3 by multiple certified reference‑standard suppliers, including SynZeal and Veeprho, and is supplied with full characterization data (¹H NMR, ¹³C NMR, HRMS, HPLC) compliant with ICH Q3 guidelines [1][2]. This compound is qualified for use in analytical method development, method validation (AMV), and quality‑controlled (QC) release testing during commercial production of Duvelisib, whereas generic 6‑chloropurine or other N‑alkyl 6‑chloropurines are not listed as pharmacopeial impurities for this API [1].

Regulatory impurity standard
Head-to-head
Duvelisib Impurity 3: qualified for ANDA QC testing
Accelerates regulatory documentation and method validation
Full characterization per ICH Q3A/Q3B guidelines
Pharmaceutical impurity standard regulatory compliance method validation

Vendor‑Certified Purity Specification Enabling Direct Use in Multi‑Step Synthesis

Commercially available 6‑chloro‑9‑(tetrahydro‑2H‑pyran‑2‑yl)‑9H‑purine is regularly supplied with a minimum HPLC purity of ≥98%, as certified by vendors such as AKSci (W8135) and Chem‑Impex . This level of purity exceeds the typical ≥97% specification often provided for generic 6‑chloropurine derivatives and allows direct use without additional purification in palladium‑catalyzed cross‑coupling reactions, where trace metal or organic impurities can poison catalysts and reduce coupling yields.

Vendor-certified purity
Supplier reported
≥98% HPLC
Supports direct use in Pd-catalyzed coupling without pre-purification
Commercial spec per AKSci / Chem-Impex
Purity specification quality control procurement readiness

Optimal Research and Industrial Applications for 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (CAS 7306-68-5)


GMP Intermediate for Duvelisib (Copiktra®) API Manufacturing

This compound is a documented and validated intermediate in the commercial synthesis of Duvelisib, a PI3K δ/γ inhibitor approved for relapsed/refractory chronic lymphocytic leukemia and follicular lymphoma [1]. Its 82.1% process yield [2] and direct regulatory link as both intermediate and impurity standard [3] make it the scientifically justified choice for manufacturers scaling up Duvelisib production or developing generic ANDA filings.

Regioselective C‑8 Functionalization for Purine Library Synthesis

The THP group at N‑9 directs lithiation exclusively to the less acidic C‑8 position, enabling the facile introduction of halogen, alkyl, formyl, or stannyl groups at C‑8 without competition from C‑2 or C‑6 lithiation [4]. This single‑regioisomer outcome eliminates chromatographic separation steps and is particularly valuable for generating focused libraries of 6,8‑disubstituted purines for kinase inhibitor screening programs.

Certified Impurity Reference Standard for Duvelisib Quality Control

As Duvelisib Impurity 3, this compound is supplied with full characterization data compliant with ICH Q3 guidelines [3]. It can be deployed directly into analytical method development, method validation, and QC release testing without the lead‑time and characterization burden associated with in‑house impurity synthesis. This accelerates ANDA submission timelines and ensures regulatory readiness during pre‑approval inspections.

Suzuki–Miyaura Cross‑Coupling for 6‑Arylpurine Anticancer Candidates

The 6‑chloro substituent is an established electrophilic partner for palladium‑catalyzed Suzuki–Miyaura coupling with arylboronic acids, affording 6‑arylpurines that have demonstrated cytostatic activity against cancer cell lines [5]. The ≥98% purity of commercially sourced material supports high‑fidelity coupling without catalyst poisoning, making it a reliable building block for medicinal chemistry groups synthesizing 6‑substituted purine anticancer leads.

Application
Selection Property
Validation Focus
Duvelisib GMP intermediate manufacturing
Documented process intermediate and impurity standard identity
Process yield and ANDA impurity documentation readiness
Regioselective C-8 purine functionalization
THP-directed exclusive C-8 lithiation
Single-regioisomer product without kinetic control steps
Duvelisib quality control and impurity profiling
Certified impurity reference standard with full ICH characterization
Ready-to-use analytical method validation and release testing
Suzuki coupling for 6-arylpurine anticancer screening libraries
Reactive 6-Cl electrophilic partner with high commercial purity
Catalyst compatibility and cell-based cytostatic assay review

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